molecular formula C12H14N2O2 B1330321 3-Butyl-2-hydroxyquinazolin-4(3h)-one CAS No. 6944-59-8

3-Butyl-2-hydroxyquinazolin-4(3h)-one

Cat. No.: B1330321
CAS No.: 6944-59-8
M. Wt: 218.25 g/mol
InChI Key: DSSUNKPFKROAGO-UHFFFAOYSA-N
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Description

3-Butyl-2-hydroxyquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a butyl group at the third position and a hydroxyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-hydroxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with butyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-butyl-2-oxoquinazolin-4(3H)-one.

    Reduction: Formation of 3-butyl-2-hydroxyquinazoline.

    Substitution: Formation of various substituted quinazolinones depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-2-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyl group and the quinazolinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinazolin-4(3H)-one: Lacks the butyl group, which may affect its biological activity.

    3-Methyl-2-hydroxyquinazolin-4(3H)-one: Contains a methyl group instead of a butyl group, leading to different chemical and biological properties.

    3-Phenyl-2-hydroxyquinazolin-4(3H)-one: Contains a phenyl group, which may enhance its biological activity.

Uniqueness

3-Butyl-2-hydroxyquinazolin-4(3H)-one is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-butyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSUNKPFKROAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289086
Record name 3-butyl-2-hydroxyquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6944-59-8
Record name NSC58956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-butyl-2-hydroxyquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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